4-Nitro-N-(tert-octyl)benzamide
Overview
Description
4-Nitro-N-(tert-octyl)benzamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide is 278.16304257 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unexpected Dimerization and Degradation Studies
A study on 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with a structure related to 4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide, investigated its potential as an antitumor agent and explored its stability under forced degradation conditions, highlighting the importance of understanding chemical stability in drug development (Santos et al., 2013).
Bimetallic Nickel(II) Compound Synthesis
Research on a bimetallic nickel(II) compound with a dinucleating oxamate ligand demonstrated the generation of metallo-radical species, showcasing the compound's unique electronic properties which could have implications for materials science and catalysis (Aukauloo et al., 1999).
Corrosion Inhibition on Mild Steel
A study presented the synthesis of N-Phenyl-benzamide derivatives, including compounds with nitro substituents, to explore their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research is crucial for industrial applications where corrosion resistance is essential (Mishra et al., 2018).
N-nitrosation of N-Benzylpivalamides
An investigation into the N-nitrosation of N-4-R-benzylpivalamides provided insights into the effects of electronic factors on reaction rates. This study contributes to the broader understanding of nitrosation reactions in organic synthesis (Darbeau et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)10-15(4,5)16-13(18)11-6-8-12(9-7-11)17(19)20/h6-9H,10H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACGEWWFPVXRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351336 | |
Record name | 4-Nitro-N-(tert-octyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101354-47-6 | |
Record name | 4-Nitro-N-(tert-octyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.